2-([2,2'-Bipyridin]-5-yl)ethanol
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Overview
Description
2-([2,2’-Bipyridin]-5-yl)ethanol is an organic compound that features a bipyridine moiety linked to an ethanol group Bipyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-5-yl)ethanol typically involves the functionalization of bipyridine. One common method is the reaction of 2,2’-bipyridine with an appropriate alkylating agent under basic conditions to introduce the ethanol group. For example, the reaction can be carried out using sodium hydride as a base and ethylene oxide as the alkylating agent .
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-5-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bipyridin]-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydrogen atoms on the bipyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-([2,2’-Bipyridin]-5-yl)acetaldehyde or 2-([2,2’-Bipyridin]-5-yl)acetic acid.
Reduction: Dihydro-2-([2,2’-Bipyridin]-5-yl)ethanol.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-([2,2’-Bipyridin]-5-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([2,2’-Bipyridin]-5-yl)ethanol largely depends on its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including DNA, proteins, and enzymes. The bipyridine moiety can coordinate to metal ions, stabilizing the complex and enhancing its reactivity. This interaction can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar properties but lacking the ethanol group.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
2-([2,2’-Bipyridin]-5-yl)ethanol is unique due to the presence of the ethanol group, which can participate in additional hydrogen bonding and other interactions. This can enhance the solubility and reactivity of the compound, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H12N2O/c15-8-6-10-4-5-12(14-9-10)11-3-1-2-7-13-11/h1-5,7,9,15H,6,8H2 |
InChI Key |
JWLRKBDKVSHZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CCO |
Origin of Product |
United States |
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